molecular formula C23H23FN4O2 B14975830 N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide

N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B14975830
M. Wt: 406.5 g/mol
InChI Key: LTROQPYETRDVPS-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the adamantane and pyrazole intermediates. The adamantane moiety can be introduced through reactions involving adamantane derivatives, while the pyrazole ring can be synthesized using appropriate pyrazole precursors. The final coupling of these intermediates with the fluorophenyl and oxazole components is achieved through amide bond formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the compound’s stability and bioavailability, while the pyrazole and oxazole rings may interact with enzymes or receptors in biological systems. The fluorophenyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): Shares the adamantane moiety but differs in the indole structure.

    N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Similar to APICA but with an indazole ring instead of an indole ring.

    N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA): Features a cyclohexylmethyl group and an indazole ring.

Uniqueness

N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide is unique due to its combination of an adamantane moiety with a pyrazole and oxazole ring, along with a fluorophenyl group

Properties

Molecular Formula

C23H23FN4O2

Molecular Weight

406.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)pyrazol-4-yl]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C23H23FN4O2/c24-19-4-2-1-3-18(19)20-8-21(30-27-20)22(29)26-17-12-25-28(13-17)23-9-14-5-15(10-23)7-16(6-14)11-23/h1-4,8,12-16H,5-7,9-11H2,(H,26,29)

InChI Key

LTROQPYETRDVPS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C=N4)NC(=O)C5=CC(=NO5)C6=CC=CC=C6F

Origin of Product

United States

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